molecular formula C16H21N3O2 B6344707 2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1000511-61-4

2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6344707
CAS No.: 1000511-61-4
M. Wt: 287.36 g/mol
InChI Key: QIXVAYRYRYUJDP-UHFFFAOYSA-N
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Description

2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with a complex structure that includes a diazepane ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of an appropriate isoindole derivative with a diazepane-containing reagent. The reaction conditions often require a solvent such as dichloromethane or tetrahydrofuran, and the use of a base like triethylamine to facilitate the reaction. The temperature is usually maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the isoindole moiety.

    Reduction: Reduced forms of the compound, often with hydrogenated diazepane rings.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the diazepane ring.

Scientific Research Applications

2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
  • 2-(4-Methyl-1,4-diazepan-1-yl)-5-oxo-5H-7-thia-1,11b-diaza-benzo[c]fluorene-6-carboxylic acid

Uniqueness

2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a diazepane ring and an isoindole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other similar compounds.

Properties

IUPAC Name

2-[3-(1,4-diazepan-1-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15-13-5-1-2-6-14(13)16(21)19(15)11-4-10-18-9-3-7-17-8-12-18/h1-2,5-6,17H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXVAYRYRYUJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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